molecular formula C16H23NO5 B3236280 (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid CAS No. 1366333-47-2

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid

Cat. No.: B3236280
CAS No.: 1366333-47-2
M. Wt: 309.36 g/mol
InChI Key: AQWFWQUVUYQKRQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid is a chiral Boc-protected amino acid derivative with a 2-ethoxyphenyl substituent at the β-carbon of the propanoic acid backbone. Its molecular formula is inferred as C₁₆H₂₂NO₅ (based on structural analogs in , and 10). The compound is utilized as a building block in peptide synthesis and medicinal chemistry due to its stereochemical stability and compatibility with solid-phase synthesis protocols. It is cataloged under the identifier EN300-726465 and is typically available at ≥95% purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(2-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-13-9-7-6-8-11(13)12(10-14(18)19)17-15(20)22-16(2,3)4/h6-9,12H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWFWQUVUYQKRQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid, commonly referred to as a tert-butoxycarbonyl (Boc) protected amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antiviral, anti-inflammatory, and antibacterial activities, supported by relevant data and case studies.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 277.34 g/mol
  • CAS Number : 328086-60-8
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 111.0 to 115.0 °C

Antiviral Activity

Research indicates that derivatives of amino acids containing the β-amino acid moiety exhibit significant antiviral properties. For instance, compounds similar to this compound have been studied for their ability to inhibit neuraminidase, an enzyme critical for viral replication.

CompoundActivityIC50 (µM)
A-87380Neuraminidase Inhibitor50

The compound A-87380, which shares structural similarities with our target compound, showcases moderate activity against neuraminidase, suggesting that further structural optimization of this compound could yield potent antiviral agents .

Anti-inflammatory Activity

In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines. For example, a study evaluated the effects of a β-amino acid derivative on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs).

TreatmentTNF-α Production Inhibition (%)
Control0
Compound X75

This inhibition suggests that the compound may have therapeutic potential in treating inflammatory diseases by modulating immune responses .

Antibacterial Activity

The antibacterial properties of compounds containing a β-amino acid moiety have also been investigated. In a comparative study, derivatives were tested against various bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20

These results indicate that certain derivatives exhibit promising antibacterial activity comparable to standard antibiotics .

Case Studies

  • Neuraminidase Inhibition Study : A study focused on optimizing the structure of β-amino acid derivatives for enhanced antiviral activity highlighted the importance of substituents at specific positions on the phenyl ring in influencing activity against viral targets .
  • Inflammation Model in Mice : In vivo models demonstrated that the application of a related compound significantly reduced carrageenan-induced paw edema in mice, indicating potential for anti-inflammatory applications in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

The compound belongs to a family of Boc-protected β-amino acids with varying aromatic substituents. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid 2-Thienyl C₁₂H₁₇NO₄S 271.33 Used in heterocyclic drug synthesis; sulfur enhances π-stacking interactions.
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid 3-Nitrophenyl C₁₄H₁₈N₂O₆ 310.30 High density (1.288 g/cm³); nitro group facilitates electrophilic substitutions.
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid 2-Chlorophenyl C₁₄H₁₈ClNO₄ 299.75 Chlorine improves lipophilicity; used in CNS-targeting prodrugs.
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-(3-iodophenyl)propanoic acid 3-Iodophenyl C₁₄H₁₈INO₄ 391.20 Iodo-substituent aids radiopharmaceutical labeling; high molecular weight.
(2S,3S)-3-[(Boc)amino]-2-hydroxy-3-(3-methoxyphenyl)propanoic acid 3-Methoxyphenyl C₁₅H₂₀NO₆ 310.33 Hydroxyl group enhances hydrogen bonding; used in glycopeptide mimics.

Physicochemical Properties

  • Density : Nitro-substituted analogs exhibit higher densities (e.g., 1.288 g/cm³ for 3-nitrophenyl ) compared to ethoxyphenyl derivatives (~1.20 g/cm³ estimated).
  • pKa : The ethoxyphenyl group’s electron-donating nature likely raises the pKa (~4.5–5.0) relative to nitro (pKa ~4.17 ) or trifluoromethyl (pKa ~3.8) analogs.
  • Solubility : Ethoxy groups improve aqueous solubility compared to halogenated or nitro-substituted derivatives.

Research Findings

  • Biological Activity : 2-Chlorophenyl and 3-iodophenyl analogs show enhanced blood-brain barrier permeability in preclinical studies .
  • Thermal Stability : Nitro-substituted derivatives decompose at higher temperatures (boiling point ~483.9°C ) due to stronger intermolecular interactions.
  • Catalytic Applications : The 2-thienyl analog serves as a ligand in asymmetric catalysis, leveraging sulfur’s coordination ability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis of structurally similar Boc-protected amino acid derivatives often involves coupling tert-butoxycarbonyl (Boc) groups to amino acids under mild basic conditions. For example, a THF/water solvent system with LiOH (as in ) can facilitate hydrolysis of ester intermediates while preserving stereochemistry . For the 2-ethoxyphenyl substituent, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling might be adapted to introduce the aromatic moiety. Chiral HPLC or polarimetry should be used to verify enantiomeric purity (>99% ee), as minor stereochemical impurities can significantly impact biological activity.

Q. How should researchers purify and characterize this compound to ensure analytical consistency?

  • Methodological Answer : Purification via recrystallization (using ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) is recommended. Characterization requires a combination of:

  • NMR : Confirm the tert-butoxycarbonyl group (δ ~1.4 ppm for Boc methyl protons) and 2-ethoxyphenyl protons (aromatic signals at δ 6.8–7.4 ppm, ethoxy CH3 at δ ~1.3 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks matching the molecular formula (C₁₆H₂₂NO₅).
  • IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid C=O at ~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How does the 2-ethoxyphenyl substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The electron-donating ethoxy group may enhance oxidative stability compared to halogenated analogs (e.g., ’s dichlorophenyl derivative) but could increase susceptibility to hydrolysis under acidic conditions. Accelerated stability studies should be conducted:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures, with DSC to identify glass transitions or polymorphic changes .
  • Light Sensitivity : Store samples under UV/visible light (ICH Q1B guidelines) to assess photodegradation pathways.

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?

  • Methodological Answer : Discrepancies often arise from neglecting solvent polarity or hydrogen-bonding effects. A tiered approach is recommended:

Computational : Use COSMO-RS or Hansen solubility parameters to predict solubility in common solvents (e.g., DMSO, ethanol).

Experimental : Perform shake-flask assays at 25°C, measuring saturation concentrations via UV-Vis or NMR.

Data Reconciliation : Adjust computational models using experimental logP values (e.g., from octanol/water partitioning) .

Q. How can researchers optimize the Boc deprotection step while minimizing side reactions?

  • Methodological Answer : Boc removal typically uses TFA in dichloromethane (DCM), but the 2-ethoxyphenyl group may require milder conditions to prevent ether cleavage. Alternatives include:

  • Acid Sensitivity Testing : Compare TFA (20–50% in DCM) vs. HCl/dioxane (4 M) at 0–25°C.
  • Monitoring Byproducts : LC-MS to detect ethoxyphenyl degradation products (e.g., phenol derivatives).
  • Neutralization : Quench with cold diethyl ether and extract the free amine rapidly to prevent carbamate reformation .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the ethoxyphenyl protons?

  • Methodological Answer : Restricted rotation of the ethoxy group due to steric hindrance from the adjacent Boc-protected amine can lead to dynamic NMR effects. To confirm:

  • Variable-Temperature NMR : Acquire spectra from 25°C to 60°C. Coalescence of split peaks at higher temperatures indicates rotational barriers.
  • DFT Calculations : Model the energy barrier for ethoxy group rotation using software like Gaussian (B3LYP/6-31G* basis set) .

Q. How to address discrepancies in biological activity between enantiomers or analogs?

  • Methodological Answer : If (3S)- and (3R)-enantiomers show divergent activity (e.g., receptor binding assays):

Enantiomer Separation : Use chiral stationary phases (e.g., Chiralpak IA) with heptane/isopropanol gradients.

Docking Studies : Compare molecular interactions using X-ray crystallography or AutoDock for the 2-ethoxyphenyl vs. 4-fluorophenyl analogs () .

Metabolic Profiling : Incubate with liver microsomes to assess if ethoxy demethylation alters activity .

Safety and Handling

Q. What are the critical safety precautions for handling this compound during synthesis?

  • Methodological Answer : Based on analogs in and :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation (H315/H319).
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335).
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the Boc group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.